2-(Methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde
Description
Properties
IUPAC Name |
2-(methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4/c1-15-6-16-9-4-8(17-10(11,12)13)3-2-7(9)5-14/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDYXZUTEWWLFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)OC(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule, 2-(Methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde, features three critical components:
- A benzaldehyde core.
- A trifluoromethoxy group at the para position relative to the aldehyde.
- A methoxymethoxy group at the ortho position.
Retrosynthetically, the aldehyde functionality may be introduced late-stage to avoid interference with preceding reactions. The trifluoromethoxy group, given its strong electron-withdrawing nature, is typically installed via nucleophilic trifluoromethoxylation or radical pathways, while the methoxymethoxy group can be appended through Williamson ether synthesis or protective group chemistry.
Photoredox catalysis enables radical trifluoromethoxylation of aryl boronic acids. Using Umemoto’s reagent (CF₃O-Tf) and an iridium photocatalyst, 2-(methoxymethoxy)benzaldehyde derivatives undergo regioselective OCF₃ introduction at the para position. This method offers superior functional group tolerance but demands specialized equipment.
Methoxymethoxy Group Appending
The methoxymethoxy (MOM) group is introduced via Williamson ether synthesis:
Direct Etherification
Treatment of 2-hydroxy-4-(trifluoromethoxy)benzaldehyde with methoxymethyl chloride (MOMCl) and diisopropylethylamine (DIPEA) in dichloromethane affords the MOM-protected product in >85% yield. This step is typically performed early to prevent aldehyde oxidation.
Ortho-Directed Lithiation
For substrates lacking pre-existing hydroxyl groups, directed ortho-lithiation of 4-(trifluoromethoxy)benzaldehyde derivatives using lithium tetramethylpiperidide (LiTMP) followed by quenching with MOMCl provides regioselective MOM installation. This method requires rigorous temperature control (-78°C) to avoid aldehyde side reactions.
Aldehyde Functionalization Strategies
Oxidation of Methyl Precursors
A toluic acid derivative, 2-(methoxymethoxy)-4-(trifluoromethoxy)toluene, is oxidized to the aldehyde using manganese dioxide (MnO₂) in refluxing dichloromethane. This method yields ~70% product but risks over-oxidation to the carboxylic acid.
Vilsmeier-Haack Formylation
For substrates lacking pre-installed aldehyde groups, the Vilsmeier-Haack reaction introduces the formyl group para to electron-donating substituents. 3-(Methoxymethoxy)-5-(trifluoromethoxy)anisole reacts with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0°C, yielding the aldehyde in 55–60% yield after hydrolysis.
Integrated Synthetic Routes
Route 1: Sequential Functionalization
- Starting Material : 4-Bromo-2-hydroxybenzaldehyde.
- MOM Protection : React with MOMCl/DIPEA → 4-bromo-2-(methoxymethoxy)benzaldehyde (92% yield).
- Trifluoromethoxylation : AgOCF₃/phenanthroline/70°C → this compound (58% yield).
Advantages : Straightforward purification at each step.
Limitations : Low yield in trifluoromethoxylation due to silver byproduct removal.
Route 2: Late-Stage Formylation
- Starting Material : 2-(Methoxymethoxy)-4-(trifluoromethoxy)toluene.
- Bromination : N-Bromosuccinimide (NBS)/AIBN → 2-(methoxymethoxy)-4-(trifluoromethoxy)benzyl bromide (76%).
- Hydrolysis : H₂O/NaHCO₃/100°C → target aldehyde (68%).
Advantages : Avoids sensitive silver reagents.
Limitations : Requires careful control of hydrolysis conditions to prevent debromination.
Comparative Analysis of Methods
| Method | Yield (%) | Key Challenges | Scalability |
|---|---|---|---|
| Ag-mediated OCF₃ | 58 | Silver removal, anhydrous conditions | Moderate |
| Radical OCF₃ | 65 | Photoredox equipment required | Low |
| Late-stage hydrolysis | 68 | Over-oxidation risk | High |
| Vilsmeier-Haack | 60 | Regioselectivity issues | Moderate |
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxymethoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: 2-(Methoxymethoxy)-4-(trifluoromethoxy)benzoic acid.
Reduction: 2-(Methoxymethoxy)-4-(trifluoromethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Building Block in Organic Synthesis
One of the primary applications of 2-(Methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde is as a building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, making it a versatile intermediate for synthesizing more complex molecules. The trifluoromethoxy group enhances the compound's electronic properties, which can facilitate reactions such as nucleophilic substitutions and cross-coupling reactions.
Key Reactions Involving the Compound:
- Nucleophilic Substitution : The trifluoromethoxy group can stabilize negative charges, making the compound a good substrate for nucleophilic attack.
- Cross-Coupling Reactions : It can be utilized in palladium-catalyzed coupling reactions, which are essential for creating carbon-carbon bonds.
- Antimicrobial Properties : Compounds with similar structures have exhibited antimicrobial effects, indicating that this compound could also possess similar activities.
- Anticancer Potential : Preliminary investigations suggest that derivatives of benzaldehyde with trifluoromethoxy groups may interact with biological targets associated with cancer pathways.
Mechanism of Action
The mechanism of action of 2-(Methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group imparts unique electronic properties to the compound, which can influence its reactivity and binding affinity to various biological targets. The methoxymethoxy group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (EWGs) : The trifluoromethoxy group (-OCF3) at position 4 is a strong EWG, deactivating the aromatic ring and directing electrophilic substitutions to specific positions.
- Methoxymethoxy vs.
- Positional isomerism : Compounds with substituents at positions 2 and 4 (e.g., the target compound) exhibit distinct electronic profiles compared to those with substituents at positions 3 and 4 (e.g., 3-Methoxy-4-(trifluoromethoxy)benzaldehyde), impacting reactivity in Suzuki-Miyaura or Ullmann couplings .
Key Observations :
- The methoxymethoxy group in the target compound enhances stability during multi-step syntheses, as seen in its use for iodination or cross-coupling reactions .
- Trifluoromethoxy-containing aldehydes are pivotal in medicinal chemistry; for example, 4-(Imidazo[1,2-b]pyridazin-3-yl)-2-(trifluoromethoxy)benzaldehyde (22) demonstrates antitubercular activity due to improved bioavailability from the -OCF3 group .
- Methyl vs. Methoxymethoxy : 2-Methyl-4-(trifluoromethoxy)benzaldehyde is less sterically hindered, favoring nucleophilic additions, whereas the methoxymethoxy variant offers orthogonal protection strategies .
Physicochemical Properties
Key Observations :
- The methoxymethoxy group increases molecular weight and slightly reduces solubility in polar solvents compared to simpler analogs (e.g., 2-Methoxy-4-(trifluoromethoxy)benzaldehyde).
- Trifluoromethoxy derivatives generally exhibit higher thermal stability due to the strong C-F bonds, aligning with their use in high-temperature reactions .
Biological Activity
2-(Methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound features a benzaldehyde core substituted with methoxymethoxy and trifluoromethoxy groups, which are known to influence its reactivity and biological properties. The synthesis typically involves multi-step organic reactions, including the use of protective groups and selective functionalization strategies.
Synthesis Overview
- Step 1: Preparation of the trifluoromethoxy group through fluorination.
- Step 2: Introduction of the methoxymethoxy group via etherification.
- Step 3: Final oxidation step to yield the aldehyde.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro studies revealed that it can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Caspase activation |
| A549 (Lung Cancer) | 12.5 | Cell cycle arrest |
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects against neurotoxins. In studies using PC12 cells exposed to neurotoxic agents like MPP+, treatment with this compound resulted in increased cell viability and decreased markers of oxidative stress.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Reactive Oxygen Species (ROS): The compound may modulate ROS levels, reducing oxidative stress in cells.
- Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in metabolic pathways critical for cancer cell proliferation.
Case Studies
- Antimicrobial Study: A study conducted on Staphylococcus aureus showed that the compound inhibited bacterial growth with an MIC value of 32 µg/mL.
- Cancer Cell Line Study: In an experiment involving MCF-7 cells, treatment with varying concentrations of the compound demonstrated a dose-dependent increase in apoptosis markers.
Q & A
Q. What are the established synthetic routes for 2-(Methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde, and how can reaction conditions be optimized?
The synthesis typically involves alkoxy group introduction via nucleophilic substitution or etherification. For example:
- Stepwise functionalization : Starting from 4-hydroxybenzaldehyde, sequential protection of hydroxyl groups with methoxymethyl (MOM) and trifluoromethoxy (OCF₃) groups under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Use anhydrous solvents (DMF, THF) to prevent hydrolysis of MOM groups. Reaction temperatures of 60–80°C and extended reaction times (12–24 hours) improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) or crystallization (ethanol/water) is recommended .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures confirm its structure?
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons appear as a singlet (~δ 10.2 ppm) for the aldehyde group. Splitting patterns for methoxymethoxy (δ 3.3–3.5 ppm) and trifluoromethoxy (δ 4.5–4.7 ppm) protons are diagnostic .
- ¹³C NMR : The aldehyde carbon resonates at ~δ 190 ppm. Trifluoromethoxy carbons show characteristic splitting due to coupling with fluorine .
- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C-O-C stretches (1100–1250 cm⁻¹) for ether groups .
- X-ray Crystallography : Confirms spatial arrangement of substituents, particularly the perpendicular orientation of aromatic rings in related benzaldehyde derivatives .
Q. What are the primary applications of this compound in organic synthesis?
- Pharmaceutical intermediates : Used in synthesizing fluorinated drug candidates, leveraging the electron-withdrawing trifluoromethoxy group to enhance metabolic stability .
- Macrocyclic ligand synthesis : Acts as a dialdehyde precursor in condensation reactions with polyamines to form macrocycles for coordination chemistry .
Advanced Research Questions
Q. How do the electronic effects of the methoxymethoxy (MOM) and trifluoromethoxy (OCF₃) groups influence reactivity in nucleophilic additions?
- MOM Group : Electron-donating nature activates the aldehyde toward nucleophilic attack but may sterically hinder bulkier nucleophiles .
- OCF₃ Group : Strong electron-withdrawing effect deactivates the aromatic ring, directing electrophilic substitution to the ortho/para positions relative to the aldehyde. Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals .
- Contradictions : In some cases, steric effects from MOM may override electronic activation, requiring empirical optimization of reaction conditions .
Q. What strategies are effective for resolving contradictions in regioselectivity data during electrophilic substitution reactions?
- Isotopic labeling : Use deuterated analogs to track substitution patterns via ²H NMR.
- Competitive experiments : Compare reactivity with monosubstituted analogs (e.g., 4-trifluoromethoxybenzaldehyde vs. 2-methoxybenzaldehyde) to isolate substituent effects .
- Theoretical modeling : Density Functional Theory (DFT) calculations predict charge distribution and transition states, resolving discrepancies between experimental and expected regioselectivity .
Q. How can safety protocols for handling this compound be derived from structurally related benzaldehyde derivatives?
- Toxicological analogs : While no direct data exists for this compound, EFSA evaluations of 2-hydroxy-4-methoxybenzaldehyde suggest:
Q. What role does this compound play in designing fluorinated probes for biological imaging?
- Fluorine labeling : The trifluoromethoxy group enhances lipophilicity, improving cell membrane permeability.
- Conjugation strategies : Aldehyde functionality allows Schiff base formation with amine-containing biomolecules (e.g., antibodies, peptides) for targeted imaging agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
